(1H-吲哚-2-基甲基)甲胺

描述

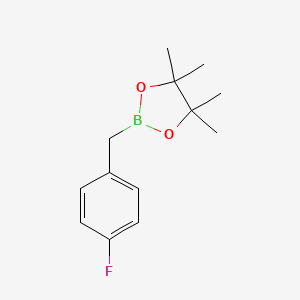

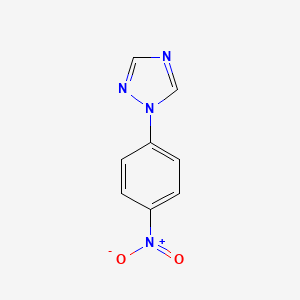

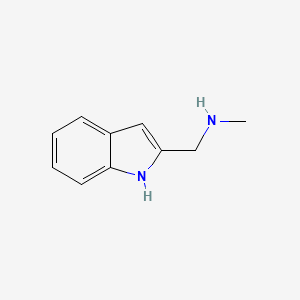

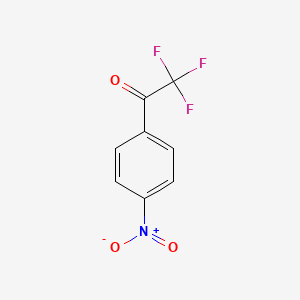

“(1H-Indol-2-ylmethyl)methylamine” is a heterocyclic compound . It is a solid substance with the empirical formula C10H12N2 and a molecular weight of 160.22 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “(1H-Indol-2-ylmethyl)methylamine” is represented by the SMILES stringCNCc1cc2ccccc2[nH]1 . The InChI key is RDIZNKNSMGEKKE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“(1H-Indol-2-ylmethyl)methylamine” is a solid substance . It has an empirical formula of C10H12N2 and a molecular weight of 160.22 .科学研究应用

-

Pharmaceutical Research

- Summary of Application : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to an increased interest among researchers to synthesize a variety of indole derivatives .

-

Chemical Research

- Summary of Application : “(1H-Indol-2-ylmethyl)methylamine” is a chemical compound that is used in research . It is provided by chemical suppliers for use in various types of chemical research .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context and objectives. Unfortunately, the specific technical details or parameters are not provided in the sources .

- Results or Outcomes : The results or outcomes would also depend on the specific research context and objectives. The sources do not provide specific quantitative data or statistical analyses .

-

Multicomponent Reactions

- Summary of Application : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, the specifics of which would depend on the particular derivative being synthesized .

- Results or Outcomes : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

-

Biological Research

- Summary of Application : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context and objectives. Unfortunately, the specific technical details or parameters are not provided in the sources .

- Results or Outcomes : The results or outcomes would also depend on the specific research context and objectives. The sources do not provide specific quantitative data or statistical analyses .

-

Chemical Supplier

- Summary of Application : “(1H-Indol-2-ylmethyl)methylamine” is a chemical compound that is provided by chemical suppliers for use in various types of chemical research .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context and objectives. Unfortunately, the specific technical details or parameters are not provided in the sources .

- Results or Outcomes : The results or outcomes would also depend on the specific research context and objectives. The sources do not provide specific quantitative data or statistical analyses .

安全和危害

未来方向

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

属性

IUPAC Name |

1-(1H-indol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIZNKNSMGEKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301289 | |

| Record name | N-Methyl-1H-indole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indol-2-ylmethyl)methylamine | |

CAS RN |

90888-62-3 | |

| Record name | N-Methyl-1H-indole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90888-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1H-indole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)